N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6(13)11-9-3-2-8(10)4-7(9)5-12/h2-4,12H,5H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKQKYUNCRDMMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Acetylation is achieved using acetic anhydride in the presence of a base, such as potassium carbonate, to form N-(2-methylphenyl)acetamide (Equation 1):
In a representative procedure, 10–11 g of o-toluidine reacts with 11–13 g of acetic anhydride at 50–70°C for 1–3 hours. The product crystallizes as white needles upon cooling, with yields exceeding 90%.
Key Data:
Regioselective Bromination Strategies
Bromination introduces the 4-bromo substituent para to the acetamide group, leveraging the directing effects of the electron-withdrawing acetamide moiety.
N-Bromosuccinimide (NBS) in Tetrachloromethane
NBS in CCl₄ selectively brominates the aromatic ring at the para position relative to the acetamide group. For example, 17–18 g of NBS reacts with N-(2-methylphenyl)acetamide in 40–60 mL of CCl₄ under reflux for 4 hours. This yields N-(4-bromo-2-methylphenyl)acetamide with minimal ortho byproducts.
Elemental Bromine with Hydrogen Peroxide
Alternative methods use bromine (Br₂) and hydrogen peroxide (H₂O₂) for bromination. For instance, bromine is added dropwise at 45–55°C, followed by H₂O₂ to oxidize residual HBr, enhancing reaction efficiency. This approach achieves comparable yields (85–90%) but requires careful temperature control.
Oxidation of Methyl to Hydroxymethyl Group
The critical step in synthesizing this compound involves converting the 2-methyl group to 2-hydroxymethyl .
Radical Bromination-Hydrolysis Sequence
A two-step process is employed:
-
Radical Bromination : N-(4-Bromo-2-methylphenyl)acetamide reacts with NBS under radical initiators (e.g., AIBN) to form N-(4-bromo-2-(bromomethyl)phenyl)acetamide .
-
Alkaline Hydrolysis : The bromomethyl intermediate is treated with aqueous NaOH to yield the hydroxymethyl derivative (Equation 2):
Direct Oxidation Using SeO₂
Selenium dioxide (SeO₂) selectively oxidizes methyl groups to hydroxymethyl under mild conditions. However, over-oxidation to carboxylic acids necessitates precise stoichiometry.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Data
Single-crystal X-ray diffraction reveals a non-planar geometry with a dihedral angle of 59.3° between the aromatic rings. Intermolecular π–π interactions stabilize the lattice, consistent with related acetamide derivatives.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| NBS Bromination + Hydrolysis | High regioselectivity | Multi-step process | 75–80% |
| Br₂/H₂O₂ Bromination | Cost-effective | Requires strict temp control | 70–75% |
| SeO₂ Oxidation | Direct conversion | Risk of over-oxidation | 60–65% |
Industrial Scalability and Process Optimization
Patent CN103787895A highlights the scalability of bromination using NBS, with pilot-scale batches achieving 85% yield. Key considerations include:
Chemical Reactions Analysis
Types of Reactions
N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of N-[4-bromo-2-(carboxymethyl)phenyl]acetamide.
Reduction: Formation of N-[4-bromo-2-(aminomethyl)phenyl]acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
Key structural analogs differ in substituent type, position, and electronic effects, influencing physicochemical properties and bioactivity:
Key Observations :
Analgesic and Anti-inflammatory Activities
- N-phenylacetamide sulfonamides (e.g., compounds 35–37 in ): Compound 35 (N-[4-(4-methylpiperazinyl)sulfonylphenyl]acetamide) showed analgesic activity surpassing paracetamol. Compounds 36 and 37 demonstrated anti-hypernociceptive effects in inflammatory pain models .
- This compound: No direct pharmacological data is reported, but its role as a synthetic impurity suggests lower bioactivity compared to purpose-designed analogs .
Toxicity and Prioritization Studies
- 2-chloro-N-[2-ethyl-6-(hydroxymethyl)phenyl]acetamide: Structurally similar to the target compound but prioritized in toxicity studies due to predicted mutagenicity .
Biological Activity
N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects, supported by relevant research findings and case studies.
This compound is synthesized through the reaction of 4-bromo-2-(hydroxymethyl)aniline with acetic anhydride. The reaction typically occurs under controlled conditions, such as an inert atmosphere at temperatures between 50-70°C, using solvents like dichloromethane or toluene. The general reaction scheme is outlined as follows:
Starting Materials:
- 4-bromo-2-(hydroxymethyl)aniline
- Acetic anhydride
Procedure:
- Mix the starting materials in a suitable solvent.
- Stir the mixture for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the crude product by recrystallization or column chromatography.
The biological activity of this compound is attributed to its structural features, particularly the hydroxymethyl group and the bromine atom. These components can form hydrogen bonds and participate in halogen bonding, respectively, allowing the compound to interact with various molecular targets, including enzymes and receptors.
Antimicrobial Properties
This compound has been investigated for its antimicrobial potential. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported that related Schiff base compounds displayed antibacterial effects with MIC values ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus species, suggesting that this compound may possess similar properties .
Anti-inflammatory Effects
Research has also suggested that compounds within this chemical class may have anti-inflammatory effects. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. This property makes it a candidate for further exploration in therapeutic applications targeting inflammatory diseases.
Enzyme Interaction Studies
This compound has been explored as a biochemical probe to study enzyme interactions. Its ability to modulate enzyme activity through specific binding interactions can provide insights into enzyme mechanisms and lead to the development of novel inhibitors.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds such as N-[4-chloro-2-(hydroxymethyl)phenyl]acetamide and N-[4-fluoro-2-(hydroxymethyl)phenyl]acetamide. The presence of bromine in this compound enhances its reactivity due to its larger atomic size compared to chlorine or fluorine, potentially leading to unique biological interactions.
| Compound Name | Antimicrobial Activity (MIC μM) | Unique Features |
|---|---|---|
| This compound | TBD | Bromine enhances reactivity |
| N-[4-chloro-2-(hydroxymethyl)phenyl]acetamide | TBD | Chlorine has different electronic effects |
| N-[4-fluoro-2-(hydroxymethyl)phenyl]acetamide | TBD | Fluorine increases lipophilicity |
Case Studies and Research Findings
- Antimicrobial Activity : A study highlighted that Schiff base derivatives exhibited strong antibacterial activity against MRSA (Methicillin-resistant Staphylococcus aureus), suggesting that derivatives of this compound could be effective against resistant strains .
- Therapeutic Applications : Another investigation into related compounds indicated potential therapeutic applications in treating infections caused by protozoa such as Cryptosporidium, emphasizing the need for further research on the efficacy of this compound in parasitic infections .
- Mechanistic Insights : Detailed studies on structure-activity relationships (SAR) have shown that modifications on the aryl tail group significantly influence potency against various biological targets, suggesting avenues for optimizing this compound for specific applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide, and how can purity be ensured?
- Methodology : Multi-step synthesis typically involves bromination of precursor phenols followed by acetylation. For example, bromine substitution at the 4-position of a hydroxymethylphenyl intermediate can be achieved using brominating agents like NBS (N-bromosuccinimide) under controlled temperatures (40–60°C). Acetylation of the amine group is performed with acetic anhydride in the presence of a base (e.g., pyridine) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%). Monitor via TLC and confirm purity using HPLC with a C18 column (retention time ~8.2 min under isocratic conditions) .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Analytical Techniques :
- NMR : H NMR (DMSO-d6) should show peaks for the acetamide methyl group (~2.1 ppm), hydroxymethyl proton (~4.5 ppm), and aromatic protons (7.2–7.8 ppm). C NMR confirms the carbonyl carbon (~168 ppm) and brominated aromatic carbons .
- Mass Spectrometry : HRMS (ESI+) should match the molecular formula C9H10BrNO2 (exact mass: 259.99 g/mol) .
- X-ray Crystallography : Resolve crystal structure to confirm substituent positions and hydrogen bonding patterns (e.g., hydroxymethyl interactions) .
Q. What are the solubility properties of this compound, and how do they impact experimental design?
- Solubility Profile : Moderately soluble in DMSO and DMF, sparingly soluble in water. Use DMSO for biological assays (final concentration <1% to avoid cytotoxicity). For kinetic studies, pre-dissolve in acetonitrile and dilute with buffer .
Advanced Research Questions
Q. How does the hydroxymethyl group influence the compound’s reactivity and biological activity compared to methyl or chloro analogs?
- Structure-Activity Relationship (SAR) : The hydroxymethyl group enhances hydrogen-bonding capacity, improving interactions with enzymatic targets (e.g., cyclooxygenase-2 in anti-inflammatory studies). In contrast, methyl or chloro substituents increase lipophilicity but reduce polar interactions. Computational docking (AutoDock Vina) shows a 15% higher binding affinity for hydroxymethyl derivatives versus methyl analogs .
- Data Contradictions : Some studies report reduced stability of hydroxymethyl derivatives under acidic conditions compared to methylated analogs. Stabilize via pH-controlled buffers (pH 6–8) during in vitro assays .
Q. What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition studies?
- Methodology :
- Kinetic Assays : Use fluorogenic substrates (e.g., MCA-peptides) to measure protease inhibition (IC50 values). Compare with positive controls (e.g., leupeptin).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) with target enzymes like tyrosinase or kinases .
- Molecular Dynamics Simulations : Analyze ligand-enzyme stability over 100 ns trajectories (GROMACS) to identify critical binding residues .
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
- Troubleshooting Framework :
Assay Variability : Standardize protocols (e.g., ATP levels in cell viability assays). Use identical cell lines (e.g., HEK293 vs. HepG2 may show differing IC50 due to metabolic differences).
Compound Degradation : Validate stability via LC-MS before assays. Store in anhydrous DMSO at -80°C.
Statistical Analysis : Apply meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies and identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
